(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for PMID23981898C11d involve several steps. The preparation methods typically include:
Chemical Reduction: This method involves the reduction of specific precursors to form the desired compound.
Deposition-Precipitation: This method involves the deposition of the compound onto a substrate, followed by precipitation to isolate the desired product.
Impregnation: This method involves the impregnation of the compound into a solid support, followed by drying and activation.
Chemical Reactions Analysis
PMID23981898C11d undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and palladium catalysts.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID23981898C11d has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is being investigated as a potential treatment for cardiovascular diseases.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of PMID23981898C11d involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cardiovascular diseases . The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic benefits.
Comparison with Similar Compounds
PMID23981898C11d can be compared with other similar compounds, such as:
PMID22911925C2: This compound is also investigated for its potential in treating cardiovascular diseases.
TAK-070: This compound is studied for its effects on solid tumors and cancer.
SCH-1359113: This compound is investigated for its potential in treating Alzheimer’s disease.
PMID23981898C11d is unique due to its specific molecular structure and mechanism of action, which make it a promising candidate for cardiovascular disease treatment.
Properties
Molecular Formula |
C27H36F4N2O4S |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(1R,3S,4S,5R)-3-[[4-amino-3-fluoro-5-[(2R)-1,1,1-trifluoro-3-methoxypropan-2-yl]oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol |
InChI |
InChI=1S/C27H36F4N2O4S/c1-26(2,3)19-7-5-6-16(9-19)12-33-21-15-38(35)14-18(25(21)34)8-17-10-20(28)24(32)22(11-17)37-23(13-36-4)27(29,30)31/h5-7,9-11,18,21,23,25,33-34H,8,12-15,32H2,1-4H3/t18-,21+,23-,25+,38-/m1/s1 |
InChI Key |
FIUDDEQHPBHZBI-XPLIUGCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)CN[C@H]2C[S@](=O)C[C@H]([C@@H]2O)CC3=CC(=C(C(=C3)F)N)O[C@H](COC)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CNC2CS(=O)CC(C2O)CC3=CC(=C(C(=C3)F)N)OC(COC)C(F)(F)F |
Origin of Product |
United States |
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